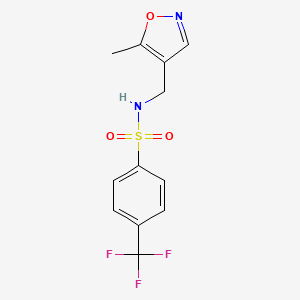

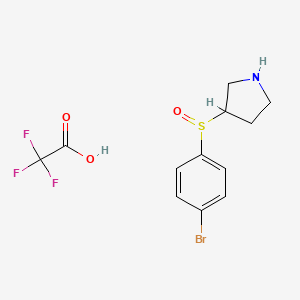

N-((5-methylisoxazol-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-methylisoxazol-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide, also known as MITS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

Photostability and Photodecomposition

Research on sulfamethoxazole, a compound structurally related to N-((5-methylisoxazol-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide, has shown it to be extremely photolabile, undergoing decomposition under acidic aqueous conditions to yield multiple photoproducts. This property is crucial for understanding the environmental fate and photostability of such compounds (Wei Zhou & D. Moore, 1994).

Potential Therapeutic Applications

A series of derivatives synthesized for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities have demonstrated the versatility of sulfonamide-based compounds in drug discovery. Notably, a compound showcased promising anti-inflammatory and analgesic activities without causing significant tissue damage, highlighting its therapeutic potential (Ş. Küçükgüzel et al., 2013).

Photodynamic Therapy for Cancer Treatment

Innovative zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized, displaying high singlet oxygen quantum yields. These compounds are being explored for their applicability in photodynamic therapy, a treatment modality for cancer, due to their efficient photophysical and photochemical properties (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Enzyme Inhibition Studies

Sulfonamide derivatives have been evaluated for their inhibitory activities against various enzymes, demonstrating the importance of such compounds in medicinal chemistry. For instance, studies on enzyme inhibition, molecular docking, and density functional theory (DFT) calculations have provided insights into the interaction mechanisms and potential therapeutic applications of these compounds (S. Alyar et al., 2019).

Material Science Applications

Research has also extended into the field of material sciences, where sulfonamide-based compounds have been utilized in the development of photochromic materials. These materials exhibit trans-cis isomerization upon illumination, a property that could be harnessed for various technological applications (E. Ortyl, R. Janik, & S. Kucharski, 2002).

properties

IUPAC Name |

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O3S/c1-8-9(6-16-20-8)7-17-21(18,19)11-4-2-10(3-5-11)12(13,14)15/h2-6,17H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANGRZXFLNAUGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-methylisoxazol-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-(1,3-dioxoisoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic Acid](/img/structure/B2762887.png)

![4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde](/img/structure/B2762890.png)

![2-Chloro-N-[(4-methylnaphthalen-1-yl)methyl]propanamide](/img/structure/B2762894.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2762898.png)

![(Z)-methyl 2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2762901.png)

![3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2762905.png)

![5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2762906.png)